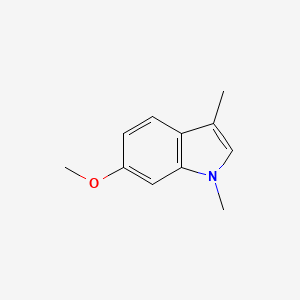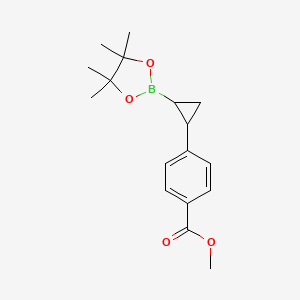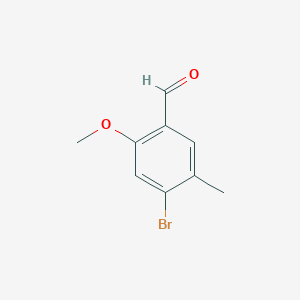
5-(2-Fluorophenyl)oxazole
Descripción general
Descripción
5-(2-Fluorophenyl)oxazole is a chemical compound with a molecular weight of 163.15 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H . This indicates that the molecule consists of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature is between 2-8°C .Aplicaciones Científicas De Investigación
Antiproliferative Activity
5-(2-Fluorophenyl)oxazole derivatives have shown promise in antiproliferative activity. Specifically, compounds like 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole have demonstrated significant in vitro antiproliferative properties, comparable to positive controls like 5-fluorouracil (Liu et al., 2009).
Synthesis and Polymerization
This compound and its derivatives have been used in the synthesis of various compounds and polymers. For example, the synthesis of poly(aryl ether oxazole)s with trifluoromethyl side groups and fluorescent oxazol-5-one fluorophores for potential applications in materials science is an area of interest (Maier & Schneider, 1998; Ozturk Urut et al., 2018).
Spectroscopic Studies
This compound compounds have been the subject of vibrational spectroscopic studies and ab initio calculations, offering insights into their molecular structure and characteristics (Mary et al., 2008).
Coordination Chemistry
These oxazoles have played a significant role in coordination chemistry, particularly as ligands in transition metal-catalyzed asymmetric syntheses, owing to their versatility and ease of modification (Gómez et al., 1999).
Fluorescent Probes
2'-Hydroxy derivatives of 2,5-diaryl-1,3-oxazole, closely related to this compound, are used as fluorescent probes in lipid membranes, aiding in the understanding of membrane properties (Posokhov & Kyrychenko, 2018).
Trypanocidal Activity
Some oxazole derivatives have demonstrated trypanocidal activity against Trypanosoma congolense, which is significant in the study of African trypanosomiasis (Banzragchgarav et al., 2016).
Safety and Hazards
The safety information for 5-(2-Fluorophenyl)oxazole includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
Propiedades
IUPAC Name |
5-(2-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKNUPYIAZOZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



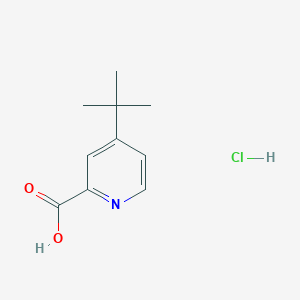
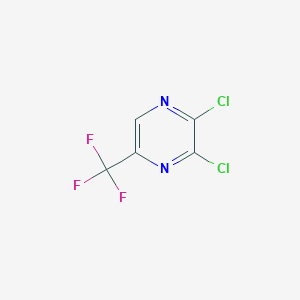
![4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid](/img/structure/B3092923.png)
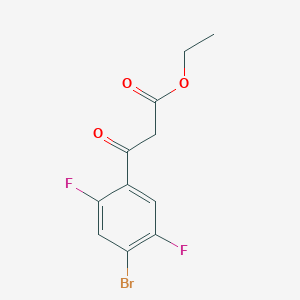
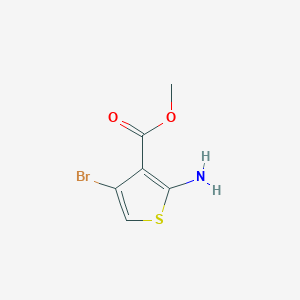

![2-cyano-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B3092966.png)

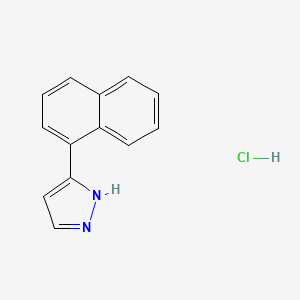
![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3092985.png)

